![molecular formula C13H18N2O2S B11856401 2-(Phenylsulfonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11856401.png)
2-(Phenylsulfonyl)-2,7-diazaspiro[4.4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Fenilsulfonil)-2,7-diazaspiro[4.4]nonano es un compuesto espirocíclico caracterizado por un marco estructural único. El núcleo espiro[4.4]nonano está fusionado con una porción diazaspiro, y el grupo fenilsulfonil añade mayor complejidad a su estructura.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(Fenilsulfonil)-2,7-diazaspiro[4.4]nonano normalmente implica reacciones orgánicas de varios pasos. Un método común incluye la ciclización de precursores apropiados en condiciones controladas. Por ejemplo, la reacción de una amina sustituida con fenilsulfonil con una cetona cíclica adecuada puede conducir a la formación de la estructura espirocíclica. Las condiciones de reacción a menudo requieren el uso de bases o ácidos fuertes para facilitar el proceso de ciclización .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas que garanticen un alto rendimiento y pureza. Técnicas como la química de flujo continuo y el uso de reactores automatizados pueden mejorar la eficiencia del proceso de producción. Además, se emplean métodos de purificación como la recristalización y la cromatografía para obtener el producto deseado con alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
2-(Fenilsulfonil)-2,7-diazaspiro[4.4]nonano experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo fenilsulfonil se puede oxidar para formar derivados de sulfona.
Reducción: Las reacciones de reducción pueden dirigirse a la parte diazaspiro, lo que lleva a la formación de compuestos reducidos que contienen nitrógeno.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo sulfonil.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan con frecuencia.
Sustitución: Los nucleófilos como las aminas y los tioles pueden reaccionar con el grupo sulfonil en condiciones básicas o ácidas.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen derivados de sulfona, compuestos de nitrógeno reducidos y estructuras espirocíclicas sustituidas .
Aplicaciones Científicas De Investigación
2-(Fenilsulfonil)-2,7-diazaspiro[4.4]nonano tiene diversas aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de 2-(Fenilsulfonil)-2,7-diazaspiro[4.4]nonano implica su interacción con dianas moleculares específicas. El grupo fenilsulfonil puede formar fuertes interacciones con proteínas y enzimas, potencialmente inhibiendo su actividad. La estructura espirocíclica proporciona rigidez, mejorando la afinidad de unión del compuesto a sus dianas. Las vías involucradas en su acción incluyen la inhibición enzimática y la interrupción de las interacciones proteína-proteína .
Comparación Con Compuestos Similares
Compuestos similares
1,3,7-Triazaspiro[4.4]nonano-2,4-diona: Conocido por su actividad antimicrobiana.
5-Azoniaspiro[4.4]nonano: Utilizado en membranas de intercambio aniónico.
Singularidad
2-(Fenilsulfonil)-2,7-diazaspiro[4.4]nonano destaca por su grupo fenilsulfonil, que confiere reactividad química y actividad biológica únicas. Su estructura espirocíclica también contribuye a su estabilidad y especificidad en la unión a dianas moleculares .
Propiedades
Fórmula molecular |
C13H18N2O2S |
|---|---|
Peso molecular |
266.36 g/mol |
Nombre IUPAC |
2-(benzenesulfonyl)-2,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C13H18N2O2S/c16-18(17,12-4-2-1-3-5-12)15-9-7-13(11-15)6-8-14-10-13/h1-5,14H,6-11H2 |
Clave InChI |
UTHFUHYFUBCEIF-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC12CCN(C2)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




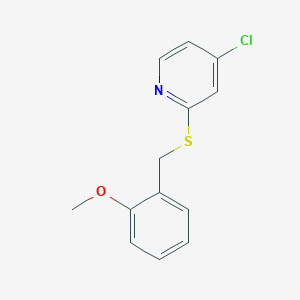
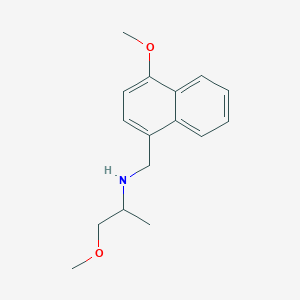

![2-(3,5-dichlorophenyl)-Imidazo[1,2-a]pyridine](/img/structure/B11856349.png)
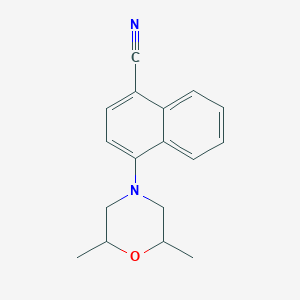
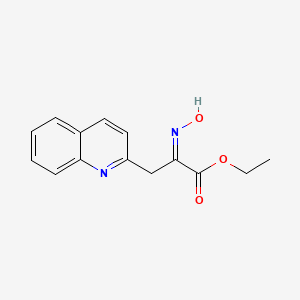
![Spiro[1,2,3,4,5,6,7,8-octahydroxanthene-9,1'-cyclohexane]](/img/structure/B11856365.png)
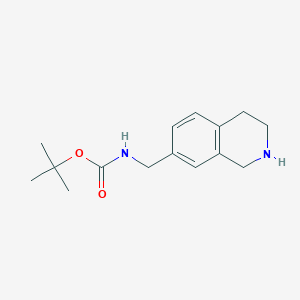
![N-[1-(4-methoxyphenyl)but-3-enyl]-N-methylfuran-2-amine](/img/structure/B11856375.png)
![6-Benzyl-4-chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine](/img/structure/B11856376.png)


